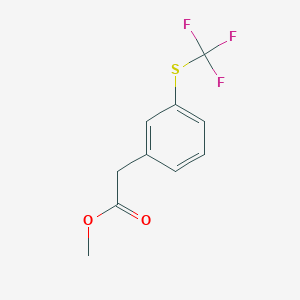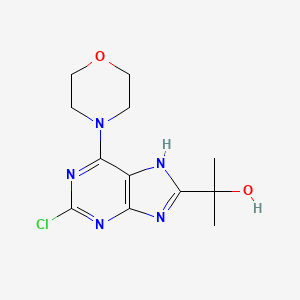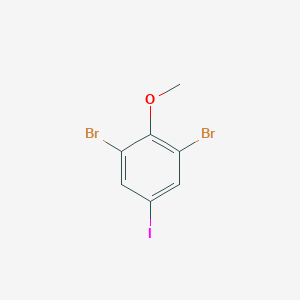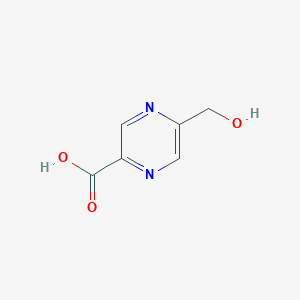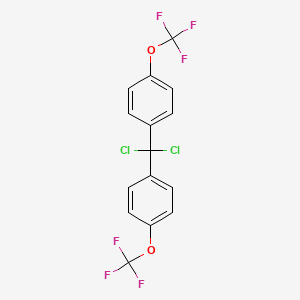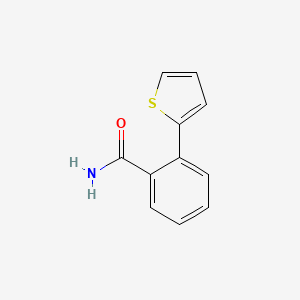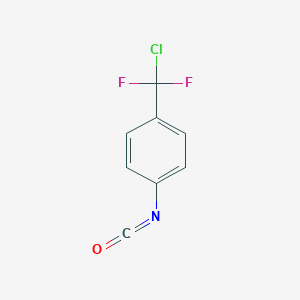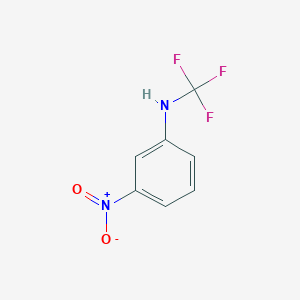
3-Nitro-N-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-(trifluoromethyl)aniline, also known as 3-Nitro-TFA, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in many different fields, including biochemistry and pharmacology. 3-Nitro-TFA has been found to be highly reactive, making it an ideal compound for use in lab experiments. In
Applications De Recherche Scientifique
3-Nitro-N-(trifluoromethyl)aniline has a wide range of applications in the field of scientific research. It has been used in biochemistry and pharmacology to study the effects of nitric oxide on various biological systems. It has also been used in the synthesis of organic compounds, such as amines and nitro compounds. In addition, this compound has been used in the synthesis of pharmaceuticals, such as antifungal and antiviral drugs.
Mécanisme D'action
The mechanism of action of 3-Nitro-N-(trifluoromethyl)aniline is not completely understood. However, it is believed that the compound acts as an oxidizing agent, which can lead to the formation of nitric oxide. Nitric oxide is a potent signaling molecule that plays a role in various biological processes, including the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can affect the levels of nitric oxide in the body, which can lead to a variety of effects. For example, nitric oxide can act as a vasodilator, which can lead to increased blood flow and improved circulation. It can also act as an anti-inflammatory, which can reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Nitro-N-(trifluoromethyl)aniline in lab experiments is that it is highly reactive, making it an ideal compound for use in a variety of experiments. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in lab experiments. For example, it is unstable in aqueous solutions and can react with other compounds, which can lead to undesired side reactions.
Orientations Futures
There are a number of potential future directions for 3-Nitro-N-(trifluoromethyl)aniline. One potential application is in the development of new drugs, as the compound has been shown to have a variety of effects on biological systems. Additionally, this compound could be used in the synthesis of other organic compounds, such as amines and nitro compounds. Finally, the compound could be used in the development of new methods for the synthesis of pharmaceuticals.
Méthodes De Synthèse
3-Nitro-N-(trifluoromethyl)aniline can be synthesized using a variety of methods. One of the most widely used methods is the nitration of aniline in the presence of trifluoromethyl iodide. This method involves the reaction of aniline with trifluoromethyl iodide in the presence of nitric acid. The reaction produces this compound, which can then be isolated and purified. Other methods of synthesis include the reaction of aniline with trifluoromethyl sulfonyl chloride in the presence of sodium nitrite, as well as the reaction of aniline with trifluoromethanesulfonic anhydride in the presence of sodium nitrite.
Propriétés
IUPAC Name |
3-nitro-N-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)11-5-2-1-3-6(4-5)12(13)14/h1-4,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTIFPALHGUIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

